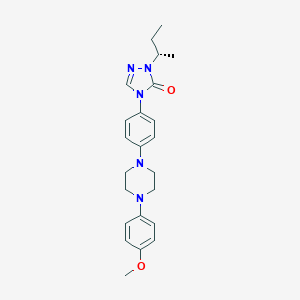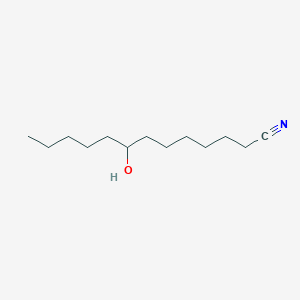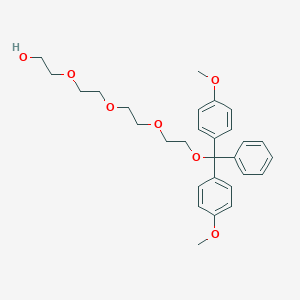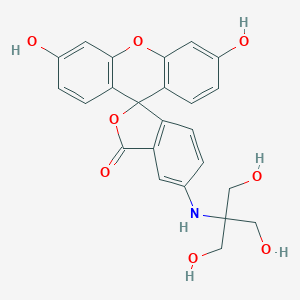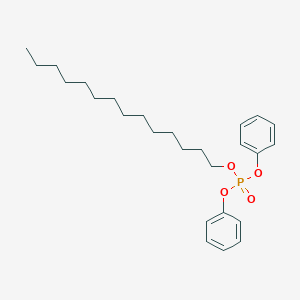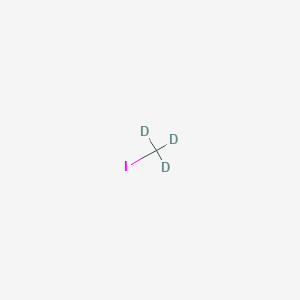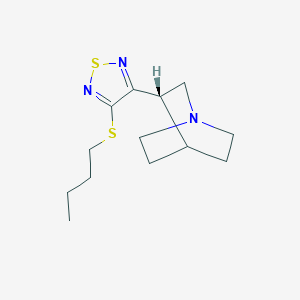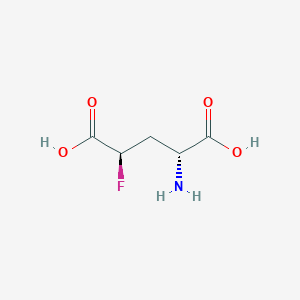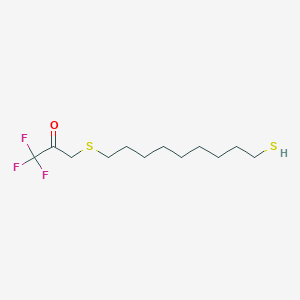
1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one, commonly known as TFSP, is a fluorinated organic compound that has gained significant attention in the field of chemical research due to its unique properties. TFSP is a versatile compound that can be used in various applications, including organic synthesis, medicinal chemistry, and material science.
科学研究应用
TFSP has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and material science. TFSP is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. TFSP is also used as a reagent in the preparation of functionalized surfaces and materials, such as self-assembled monolayers and polymer coatings. TFSP has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and viral infections.
作用机制
The mechanism of action of TFSP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. TFSP has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, which are essential components of cell membranes. TFSP has also been shown to inhibit the activity of proteins involved in the replication of viral RNA, making it a potential antiviral agent.
Biochemical and Physiological Effects:
TFSP has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune function. TFSP has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. TFSP has also been shown to modulate immune function by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using TFSP in lab experiments include its ease of synthesis, versatility, and unique properties. TFSP is a stable and highly reactive compound that can be easily incorporated into various organic compounds. However, the limitations of using TFSP in lab experiments include its high cost, limited availability, and potential toxicity. TFSP should be handled with care, and appropriate safety precautions should be taken when working with this compound.
未来方向
There are several future directions in the field of TFSP research, including the development of new synthetic methods, the exploration of its potential as an antiviral agent, and the investigation of its role in modulating immune function. TFSP has the potential to be a valuable tool in the development of new drugs and materials, and further research is needed to fully understand its properties and applications.
Conclusion:
In conclusion, TFSP is a unique and versatile compound that has gained significant attention in the field of scientific research. Its ease of synthesis, versatility, and unique properties make it an attractive compound for various applications, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand the potential of TFSP and its future applications in the field of chemical research.
合成方法
The synthesis of TFSP is a multistep process that involves the reaction of 1,1,1-trifluoroacetone with 1,9-nonanedithiol in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by oxidation and deprotection steps. The final product is obtained after purification by column chromatography. The synthesis of TFSP is a relatively simple and efficient process, making it an attractive compound for research applications.
属性
CAS 编号 |
154301-46-9 |
|---|---|
产品名称 |
1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one |
分子式 |
C12H21F3OS2 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one |
InChI |
InChI=1S/C12H21F3OS2/c13-12(14,15)11(16)10-18-9-7-5-3-1-2-4-6-8-17/h17H,1-10H2 |
InChI 键 |
VGYNCMOKRPXEGF-UHFFFAOYSA-N |
SMILES |
C(CCCCS)CCCCSCC(=O)C(F)(F)F |
规范 SMILES |
C(CCCCS)CCCCSCC(=O)C(F)(F)F |
其他 CAS 编号 |
154301-46-9 |
同义词 |
3-(9'-mercaptononylthio)-1,1,1,-trifluoropropan-2-one MNTFP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



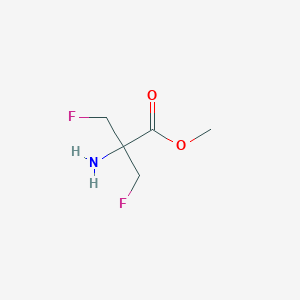
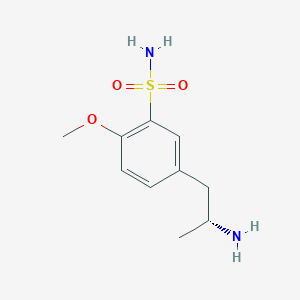
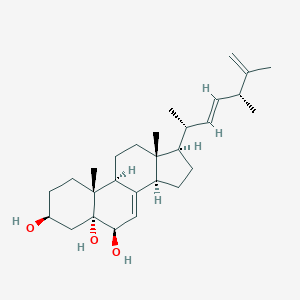
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)
